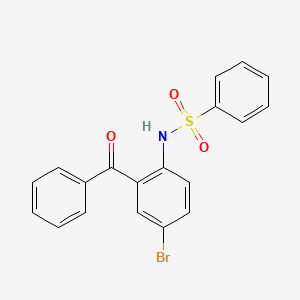![molecular formula C16H19N3O4S B4761785 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4761785.png)
1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine
Übersicht
Beschreibung
1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine, commonly known as DSP-4, is a chemical compound that has been widely used in scientific research due to its ability to selectively damage noradrenergic neurons.
Wirkmechanismus
DSP-4 selectively damages noradrenergic neurons by inducing oxidative stress and promoting the formation of free radicals. This results in the depletion of noradrenaline levels in the brain, which has been shown to have a wide range of physiological and behavioral effects.
Biochemical and physiological effects:
The depletion of noradrenaline levels in the brain following DSP-4 administration has been shown to have a wide range of physiological and behavioral effects. These include alterations in locomotor activity, anxiety-like behavior, learning and memory, and stress response. DSP-4 has also been shown to modulate the release of other neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DSP-4 in lab experiments is its ability to selectively damage noradrenergic neurons, which allows for the study of the specific role of noradrenaline in various physiological and pathological processes. However, it is important to note that DSP-4 administration can also induce non-specific effects, such as stress and inflammation. Additionally, the effects of DSP-4 are dose-dependent and can vary depending on the route of administration and the timing of the experiment.
Zukünftige Richtungen
There are several future directions for the use of DSP-4 in scientific research. One area of interest is the role of noradrenaline in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new drugs that selectively target noradrenergic neurons, which could have potential therapeutic applications in the treatment of various psychiatric and neurological disorders.
Conclusion:
In conclusion, DSP-4 is a chemical compound that has been widely used in scientific research to selectively damage noradrenergic neurons. Its use has provided valuable insights into the role of noradrenaline in various physiological and pathological processes. However, it is important to consider the limitations and potential non-specific effects of DSP-4 administration in lab experiments. Further research is needed to fully understand the mechanisms and potential therapeutic applications of DSP-4.
Wissenschaftliche Forschungsanwendungen
DSP-4 has been widely used in scientific research to selectively damage noradrenergic neurons. This has been useful in studying the role of noradrenaline in various physiological and pathological processes, including stress, anxiety, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-15(13(2)23-17-12)16(20)18-8-10-19(11-9-18)24(21,22)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBNNKYELXJWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-1,2-oxazol-4-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(4-fluorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4761702.png)

![N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4761719.png)
![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4761726.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4761739.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4761747.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-bromo-2-thiophenesulfonamide](/img/structure/B4761765.png)
![N-[1-(1-adamantyl)butyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4761770.png)
![N-(2,5-dichlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4761779.png)
![N-(2,5-dimethoxyphenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4761793.png)

![ethyl 2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4761800.png)
![4-cyclopropyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4761805.png)